Cyclobutyl-(4-phenylpiperidin-1-yl)methanone
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Overview
Description
Cyclobutyl-(4-phenylpiperidin-1-yl)methanone, also known as CPPM, is a synthetic compound that belongs to the class of piperidine derivatives. CPPM has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Cyclobutyl-(4-phenylpiperidin-1-yl)methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has also been shown to interact with ion channels and receptors in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects in animal models. It has been reported to increase the levels of GABA, an inhibitory neurotransmitter, in the brain, leading to its anxiolytic and anticonvulsant effects. Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has also been shown to decrease the levels of inflammatory cytokines, such as TNF-alpha and IL-1 beta, in the brain, indicating its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has several advantages for lab experiments, including its high purity and stability, making it suitable for in vitro and in vivo studies. However, Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has some limitations, such as its low solubility in water, which can limit its use in certain experiments. Additionally, Cyclobutyl-(4-phenylpiperidin-1-yl)methanone can be toxic at high doses, which should be taken into consideration when designing experiments.
Future Directions
For research on Cyclobutyl-(4-phenylpiperidin-1-yl)methanone could include investigating its effects on different neurotransmitter systems, exploring its anti-tumor properties, and optimizing its synthesis method to increase its yield and purity. Additionally, more studies are needed to determine the safety and efficacy of Cyclobutyl-(4-phenylpiperidin-1-yl)methanone in humans.
Conclusion:
In conclusion, Cyclobutyl-(4-phenylpiperidin-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has been shown to have anticonvulsant, analgesic, anxiolytic, and neuroprotective properties in animal models. Furthermore, Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has been investigated for its anti-inflammatory and anti-tumor activities. Despite its advantages for lab experiments, Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has some limitations, such as its low solubility in water and potential toxicity at high doses. Future research should focus on investigating the potential therapeutic applications of Cyclobutyl-(4-phenylpiperidin-1-yl)methanone in various diseases and optimizing its synthesis method to increase its yield and purity.
Synthesis Methods
Cyclobutyl-(4-phenylpiperidin-1-yl)methanone can be synthesized using a multistep process that involves the reaction of cyclobutanone with piperidine and phenyl magnesium bromide. The reaction results in the formation of Cyclobutyl-(4-phenylpiperidin-1-yl)methanone, which can be purified using various chromatography techniques. The synthesis method of Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has been optimized to increase the yield and purity of the compound, making it suitable for scientific research applications.
Scientific Research Applications
Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has also demonstrated neuroprotective effects against brain damage caused by ischemia and oxidative stress. Furthermore, Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has been investigated for its anti-inflammatory and anti-tumor activities.
properties
IUPAC Name |
cyclobutyl-(4-phenylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(15-7-4-8-15)17-11-9-14(10-12-17)13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCKZPJCASPZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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